4-Ethoxy-1-fluoro-2-nitrobenzene

描述

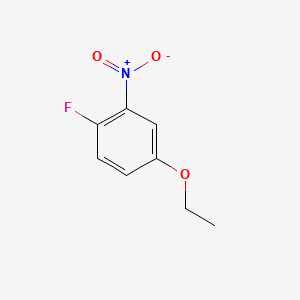

4-Ethoxy-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3. It is characterized by the presence of an ethoxy group (-OCH2CH3), a fluoro atom, and a nitro group (-NO2) attached to a benzene ring. This compound is known for its applications in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: One common method to synthesize this compound involves the nitration of 4-ethoxyfluorobenzene. This reaction typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst under controlled temperature conditions.

Fluorination Reaction: Another approach is the fluorination of 4-ethoxynitrobenzene using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under specific reaction conditions.

Industrial Production Methods: In industrial settings, the compound is often produced through large-scale nitration and fluorination reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production process.

Types of Reactions:

Oxidation Reactions: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

Reduction Reactions: Reduction of the nitro group (-NO2) can lead to the formation of aniline derivatives.

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and nitro groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.

Reduction: Common reducing agents include iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Aniline derivatives and hydroxylamines.

Substitution Products: Halogenated benzene derivatives and alkylated benzene derivatives.

科学研究应用

Chemical Properties and Structure

4-Ethoxy-1-fluoro-2-nitrobenzene features an ethoxy group, a fluoro substituent, and a nitro group attached to a benzene ring. Its structure can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 10298-81-4

- SMILES Notation: CCOC1=CC(=C(C=C1)F)N+[O-]

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations:

- Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups into the molecule.

- Reduction Reactions: The nitro group can be reduced to amines or hydroxyl groups, which are valuable in synthesizing pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Ethoxy group substitution with amines | Ethylamine derivative |

| Reduction | Nitro to amine reduction | 4-Ethoxy-aniline |

| Fluorination | Introduction of additional fluorine atoms | Fluorinated derivatives |

Medicinal Chemistry Applications

The compound is notable for its role as a precursor in synthesizing various pharmaceutical agents. Its ability to introduce fluorine into organic molecules enhances their biological activity and metabolic stability.

Case Study: Synthesis of Antibacterial Agents

Research has demonstrated that derivatives of this compound exhibit antibacterial properties. For instance, modifications to the nitro group have led to compounds with enhanced efficacy against resistant bacterial strains .

Industrial Applications

In the industrial sector, this compound is utilized in producing dyes, pigments, and specialty chemicals. The compound's unique properties make it suitable for applications requiring specific colorimetric characteristics or chemical reactivity.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Dye Manufacturing | Production of colorants |

| Agrochemicals | Synthesis of herbicides and pesticides |

| Material Science | Development of polymer additives |

作用机制

The mechanism by which 4-ethoxy-1-fluoro-2-nitrobenzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

相似化合物的比较

2-Ethoxy-4-fluoro-1-nitrobenzene: Similar structure but different position of substituents.

4-Bromo-1-fluoro-2-nitrobenzene: Bromine atom replaces the ethoxy group.

1-Fluoro-2-nitrobenzene: Lacks the ethoxy group.

Uniqueness: 4-Ethoxy-1-fluoro-2-nitrobenzene is unique due to the presence of both an ethoxy and a nitro group on the benzene ring, which influences its reactivity and applications. The combination of these functional groups provides distinct chemical properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4-Ethoxy-1-fluoro-2-nitrobenzene is an organic compound characterized by its unique molecular structure, which includes an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. This structural configuration suggests potential biological activities that warrant further investigation, particularly in medicinal chemistry and related fields.

The molecular formula of this compound is . Its synthesis typically involves electrophilic aromatic substitution reactions, such as the nitration of 4-ethoxy-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. This process must be carefully controlled to ensure selective formation of the nitro compound .

Table 1: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Fluoro-2-nitrobenzene | CHFNO | Lacks ethyl substitution; simpler structure |

| 4-Bromo-1-fluoro-2-nitrobenzene | CHBrFNO | Contains bromine instead of ethyl; useful in synthesis |

| 4-Ethyl-1-fluoro-2-nitrobenzene | CHFNO | Similar structure; differs by ethyl positioning |

| 4-Methoxy-1-fluoro-2-nitrobenzene | CHFNO | Contains methoxy instead of ethyl; alters reactivity |

The biological mechanisms through which this compound may exert its effects are still under investigation. However, studies on related nitro compounds suggest several possible pathways:

- Nucleophilic Substitution Reactions : The compound's reactivity may allow it to participate in nucleophilic substitution reactions with biological nucleophiles such as amino acids or proteins .

- Oxidative Stress Induction : Nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which may contribute to their biological effects .

Case Studies and Experimental Findings

While direct case studies specifically involving this compound are scarce, insights can be drawn from studies on similar nitro compounds:

- Toxicological Profiles : Nitrobenzene exposure has been linked to various toxicological effects, including hepatic damage and methemoglobinemia . These findings raise concerns about the safety profile of compounds like this compound.

- Animal Studies : Research on related compounds indicates potential adverse effects on liver function and hematological parameters in animal models . Such studies highlight the importance of assessing the safety and biological impact of new compounds.

Table 2: Toxicological Effects Observed in Related Compounds

| Study Reference | Effect Observed | Animal Model |

|---|---|---|

| Gupta et al. (2012) | Hepatic necrosis | Human case study |

| Cattley et al. (1994) | Lung congestion | F344 rats |

| Medinsky and Irons (1985) | Perivascular hemorrhage | CD rats |

Future Research Directions

Given the potential biological activity of this compound, future research should focus on:

- In vitro and In vivo Studies : Conducting detailed assays to elucidate its pharmacological properties and mechanisms of action.

- Safety Assessments : Evaluating the compound's toxicity profile through comprehensive toxicological studies.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in its structure affect biological activity could provide valuable insights for drug design.

属性

IUPAC Name |

4-ethoxy-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXVSNHSWNAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302674 | |

| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-81-4 | |

| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。